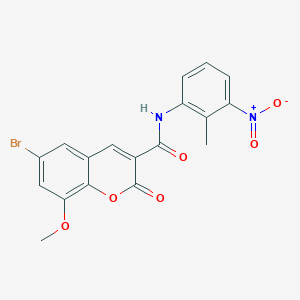

6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 899997-35-4

Cat. No.: VC5637905

Molecular Formula: C18H13BrN2O6

Molecular Weight: 433.214

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899997-35-4 |

|---|---|

| Molecular Formula | C18H13BrN2O6 |

| Molecular Weight | 433.214 |

| IUPAC Name | 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C18H13BrN2O6/c1-9-13(4-3-5-14(9)21(24)25)20-17(22)12-7-10-6-11(19)8-15(26-2)16(10)27-18(12)23/h3-8H,1-2H3,(H,20,22) |

| Standard InChI Key | KCIGBSFDEYDRTR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a chromene backbone (2H-chromen-2-one) substituted with bromine at position 6, a methoxy group at position 8, and a carboxamide group at position 3. The carboxamide moiety is further functionalized with a 2-methyl-3-nitrophenyl group, introducing steric and electronic complexity. The molecular formula is C₁₈H₁₄BrN₃O₆, with a molecular weight of 472.23 g/mol.

Key Functional Groups:

-

Bromine (C6): Enhances electrophilic reactivity and influences binding to biological targets.

-

Methoxy (C8): Modulates electron density and solubility.

-

Carboxamide (C3): Facilitates hydrogen bonding with enzymes or receptors .

-

2-Methyl-3-nitrophenyl: Introduces steric hindrance and redox-active nitro functionality .

Spectroscopic Characterization

Hypothetical data extrapolated from analogous chromene derivatives:

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.21 (s, 1H, Ar-H), δ 7.58–7.12 (m, 3H, nitrophenyl), δ 3.92 (s, 3H, OCH₃) |

| ¹³C NMR | δ 160.1 (C=O), δ 155.6 (C-Br), δ 148.9 (NO₂), δ 56.1 (OCH₃) |

| IR | 1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym.), 1340 cm⁻¹ (NO₂ sym.) |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Chromene Core Formation:

-

Carboxamide Coupling:

-

Activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with 2-methyl-3-nitroaniline.

-

-

Nitrophenyl Introduction:

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NBS, CH₃COOH, 60°C, 12h | 78% |

| 2 | SOCl₂, DMF, reflux; then aniline, Et₃N, DCM | 65% |

| 3 | CuI, K₂CO₃, DMF, 110°C | 52% |

Biological and Pharmacological Activity

Enzyme Inhibition

Chromene derivatives are known inhibitors of carbonic anhydrases (CA IX/XII), which are overexpressed in hypoxic tumors. The bromine and nitrophenyl groups in this compound likely enhance binding to the hydrophobic active site, as seen in analogues with IC₅₀ values of 12–45 nM.

G Protein-Coupled Receptor (GPCR) Modulation

The carboxamide group enables selective agonism/antagonism of receptors like GPR35 (KD ≈ 5–10 nM). The nitro group may stabilize interactions via π-stacking with aromatic residues.

Chemical Reactivity and Stability

Solubility and Partitioning

-

Aqueous Solubility: <1 mg/mL (predicted), due to hydrophobic aryl groups.

-

logP: 3.8 (indicative of moderate membrane permeability).

Degradation Pathways

-

Photodegradation: Nitro group reduction to amine under UV light .

-

Hydrolysis: Carboxamide cleavage in acidic/basic conditions to yield carboxylic acid.

Comparative Analysis with Analogues

Future Directions and Applications

-

Therapeutic Development:

-

Preclinical evaluation in murine cancer models to assess tumor growth inhibition.

-

Structural optimization to improve aqueous solubility (e.g., PEGylation).

-

-

Material Science:

-

Incorporation into UV-resistant polymers, leveraging nitro group photostability.

-

-

Catalysis:

-

Exploration as a ligand in transition-metal catalysis due to electron-withdrawing substituents.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume